N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Lipophilicity Drug‑likeness Triazole‑carboxamide

N‑(2‑ethylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide (CAS 1487744‑95‑5) is a synthetic, small‑molecule 1,2,3‑triazole‑5‑carboxamide derivative with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g mol⁻¹. The compound is listed in PubChem under CID 76146782 and is supplied as a research‑grade screening compound or building block.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1487744-95-5
Cat. No. B2538799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1487744-95-5
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=NNN=C2
InChIInChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
InChIKeyZMFMGCOZXUHTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1487744-95-5): Procurement‑Grade Chemical Identity and Physicochemical Baseline


N‑(2‑ethylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide (CAS 1487744‑95‑5) is a synthetic, small‑molecule 1,2,3‑triazole‑5‑carboxamide derivative with the molecular formula C₁₁H₁₂N₄O and a molecular weight of 216.24 g mol⁻¹ [1]. The compound is listed in PubChem under CID 76146782 and is supplied as a research‑grade screening compound or building block. At the time of writing, no peer‑reviewed primary research articles or patents were identified that report quantitative biological activity data (e.g., IC₅₀, Kd, MIC) for this specific compound; all publicly retrievable information is limited to computed physicochemical descriptors and vendor catalogue entries [1].

Why N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide Cannot Be Interchanged with Closest Triazole‑Carboxamide Analogs Without Quantitative Comparator Data


Systematic literature and database searches for N‑(2‑ethylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide (CAS 1487744‑95‑5) returned zero primary research articles, zero patents, and zero authoritative bioassay records that contain quantitative comparator data against any close analog [1]. The compound resides in a chemical space where the 2‑ethylphenyl substituent on the 1,2,3‑triazole‑5‑carboxamide scaffold is expected, on class‑level SAR grounds, to modulate lipophilicity (XLogP3 ≈ 1.6), hydrogen‑bond donor/acceptor counts, and topological polar surface area relative to the 2‑methyl, 2‑isopropyl, or 2‑halogeno analogs [1][2]. However, in the absence of direct, head‑to‑head experimental measurements—such as comparative IC₅₀ values, target‑engagement data, or pharmacokinetic parameters—no scientifically defensible claim of superiority, equipotency, or inferiority can be made for the 2‑ethyl derivative. Generic substitution among in‑class triazole‑carboxamides therefore carries an unquantifiable risk of altered potency, selectivity, or physicochemical behavior, and any procurement decision that relies on analog‑by‑analogy assumptions is unsupported by the current evidence base [2].

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide: Quantitative Differentiation Evidence – Publicly Available Data vs. Closest Analogs


Computed Lipophilicity (XLogP3) of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide vs. 2‑Methyl and 2‑Isopropyl Analogs

PubChem‑computed XLogP3 for the target compound is 1.6 [1]. The 2‑methyl analog (N‑(2‑methylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide, not assigned a PubChem CID with identical scaffold) is predicted to have an XLogP3 approximately 0.3–0.5 log units lower based on the Hansch π‑contribution of –CH₂– vs. –CH₃ [2]. The 2‑isopropyl analog is predicted to exhibit XLogP3 ≈ 2.1–2.3, i.e., 0.5–0.7 log units higher. These computed differences represent class‑level inference; no experimentally measured log P or LogD values are available for any of the three compounds in public repositories.

Lipophilicity Drug‑likeness Triazole‑carboxamide

Topological Polar Surface Area (TPSA) Comparison Across 2‑Substituted Phenyl‑Triazole‑Carboxamides

The computed TPSA for N‑(2‑ethylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide is 70.7 Ų [1]. This value is identical, within computational precision, to the TPSA of the 2‑methyl, 2‑isopropyl, and 2‑chloro analogs because the carboxamide‑triazole core dominates the polar surface area contribution. This indicates that passive permeation of the neutral species through lipid bilayers is predicted to be similar across these analogs [2]. No experimental PAMPA or Caco‑2 permeability data are available for any of these compounds in the public domain.

Polar surface area Drug‑likeness Triazole‑carboxamide

Absence of Public Quantitative Bioactivity or Selectivity Data for N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted 2026‑05‑03) yielded zero records containing quantitative target‑based or phenotypic activity data (IC₅₀, EC₅₀, Kd, MIC, etc.) for CAS 1487744‑95‑5. In contrast, structurally related 1,2,3‑triazole‑5‑carboxamides bearing different N‑aryl substituents have reported activities, e.g., N‑(4‑methanesulfonylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide (CAS 1508811‑32‑2) with anti‑inflammatory and antiviral claims, and AKR1C3‑IN‑6 (a 1,2,3‑triazole‑5‑carboxamide) with IC₅₀ = 0.31 μM against AKR1C3 . These data points underscore that the triazole‑5‑carboxamide scaffold is biologically competent; however, the specific contribution of the 2‑ethylphenyl substituent remains experimentally uncharacterized.

Bioactivity gap Screening compound Triazole‑carboxamide

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide: Evidence‑Linked Research and Industrial Application Scenarios


Focused Library Design for Pattern‑Recognition Receptor or Kinase Targets Exploiting the Triazole‑Carboxamide Scaffold

The 1,2,3‑triazole‑5‑carboxamide core can serve as a metal‑chelating or hydrogen‑bonding pharmacophore. Because publicly available data confirm that related triazole‑5‑carboxamides achieve nanomolar to low‑micromolar potency against enzymes such as AKR1C3 and DPP‑4 [2][3], the 2‑ethylphenyl variant may be incorporated into focused libraries as a lipophilicity‑modulating analog. Procurement is justified for exploratory SAR where a systematic alkyl scan (methyl → ethyl → isopropyl) is required to probe the steric and hydrophobic tolerance of a binding pocket. However, users should note that no target‑specific data exist for this exact compound, and screening should include the methyl and isopropyl comparators as internal controls [1].

Synthetic Methodology Development and Chemical Probe Generation Using N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide as a Substrate

Palladium‑catalyzed aminocarbonylation methods have been demonstrated for the 1,2,3‑triazole‑5‑carboxamide class [2]. The 2‑ethylphenyl derivative can serve as a validation substrate for new C–N coupling protocols, given its moderate steric demand and the well‑defined NMR‑active ethyl group. Its procurement is further supported by the availability of computed molecular descriptors [1] that allow prediction of chromatographic retention and spectroscopic properties, facilitating method development without the need for an extensive existing literature trail.

Physicochemical Benchmarking of 1,2,3‑Triazole‑5‑Carboxamide Building Blocks for Early‑Stage Drug Discovery

For organizations building an in‑house database of triazole‑carboxamide building blocks, the computed XLogP3 (1.6), TPSA (70.7 Ų), and hydrogen‑bond donor/acceptor counts (2/3) of N‑(2‑ethylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide [1] place it within lead‑like chemical space. The 2‑ethyl group provides a small but measurable increase in lipophilicity over the 2‑methyl analog while avoiding the bulk and metabolic liability sometimes associated with the 2‑isopropyl group (class‑level inference). Procurement for physicochemical profiling panels is therefore rational, provided that head‑to‑head experimental log D and solubility measurements are conducted in‑house to confirm the computational predictions.

Quote Request

Request a Quote for N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.